molecular formula C11H16N2 B2444011 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1267348-89-9

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No. B2444011
CAS RN: 1267348-89-9
M. Wt: 176.263
InChI Key: KIHICTSKWSTHEQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the molecular formula C11H16N2 . It is a cyclic urea and used as a polar aprotic organic solvent .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be used as a versatile solvent in N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers). It is also used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a solvent in N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers). It is also used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.17 . It is a clear colorless to slightly yellowish liquid . It has a refractive index of 1.488 (lit.) , a boiling point of 146 °C/44 mmHg (lit.) , and a density of 1.06 g/mL at 25 °C (lit.) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility .

properties

IUPAC Name

1,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-8-13(2)11-6-4-3-5-10(11)7-12-9/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHICTSKWSTHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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